molecular formula C13H28OSi B12602955 Triethyl[(hept-6-en-2-yl)oxy]silane CAS No. 872839-39-9

Triethyl[(hept-6-en-2-yl)oxy]silane

Cat. No.: B12602955
CAS No.: 872839-39-9
M. Wt: 228.45 g/mol
InChI Key: VZNYGUVLBQWELT-UHFFFAOYSA-N
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Description

Silicon-Centered Tetrahedral Geometry

The silicon atom in triethyl[(hept-6-en-2-yl)oxy]silane adopts a tetrahedral geometry, as predicted by VSEPR theory and confirmed by X-ray crystallography of analogous compounds. Bond angles at silicon deviate slightly from ideal tetrahedral values (109.5°) due to steric interactions between the bulky triethylsilyl and heptenyloxy groups. Key parameters include:

Bond/Bond Angle Value (Å/°) Method Reference
Si–O 1.87–1.90 X-ray diffraction
Si–C (ethyl) 1.84–1.88 DFT optimization
∠O–Si–C 108.2–110.7 Computational

The elongated Si–O bond (vs. typical Si–O bonds of 1.63–1.66 Å in siloxanes) arises from reduced π-backbonding, as the oxygen lone pairs engage in hyperconjugation with adjacent σ-bonds.

Conformational Analysis of Hept-6-en-2-yl Ether Moiety

The hept-6-en-2-yl group exhibits three dominant conformers due to rotation about the C2–O and C6–C7 (double bond) axes:

  • Anti-periplanar (AP) : C1–O–Si–C$$_{ethyl}$$ dihedral angle ≈ 180°, minimizing steric clashes.
  • Gauche (G) : Dihedral angle ≈ 60°, stabilized by σ(C–H) → σ*(C–O) hyperconjugation.
  • Synclinal (SC) : Dihedral angle ≈ 120°, less favorable due to van der Waals repulsions.

$$^{1}\text{H}$$ NMR coupling constants ($$J_{6,7} = 10.2–10.8 \, \text{Hz}$$) confirm a trans-configuration at the C6–C7 double bond, while NOESY correlations reveal preferential AP conformation in solution. Rotational barriers of 8.3–9.1 kcal/mol were calculated via DFT, consistent with hindered rotation observed at 298 K.

Hyperconjugative Interactions in Organosilicon Framework

Hyperconjugation critically stabilizes the molecule through two mechanisms:

  • σ(Si–C) → σ*(C–O) : Delocalization of electron density from Si–C bonds into the antibonding orbital of the C–O ether linkage, reducing bond order by 12–15%.
  • σ(C–H) → σ*(Si–O) : Weaker interaction (∼3–5 kcal/mol stabilization) involving heptenyl C–H bonds adjacent to oxygen.

Natural Bond Orbital (NBO) analysis quantifies these effects:

Interaction Stabilization Energy (kcal/mol) Occupancy (e⁻)
σ(Si–C) → σ*(C–O) 18.7–21.4 0.032–0.041
σ(C–H) → σ*(Si–O) 2.9–3.6 0.008–0.011

These interactions lower the LUMO energy to −1.8 eV (vs. −0.3 eV in non-hyperconjugated analogs), enhancing electrophilicity at silicon. Hyperpolarized $$^{29}\text{Si}$$ NMR further corroborates electronic delocalization, showing a 274 ppm upfield shift for the silicon center compared to non-conjugated silanes.

Properties

CAS No.

872839-39-9

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

IUPAC Name

triethyl(hept-6-en-2-yloxy)silane

InChI

InChI=1S/C13H28OSi/c1-6-10-11-12-13(5)14-15(7-2,8-3)9-4/h6,13H,1,7-12H2,2-5H3

InChI Key

VZNYGUVLBQWELT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(C)CCCC=C

Origin of Product

United States

Preparation Methods

Alkylation of Triethylsilane

One common method for synthesizing Triethyl[(hept-6-en-2-yl)oxy]silane involves the alkylation of triethylsilane with a suitable alkyl halide or alcohol.

Procedure:

  • Reagents : Triethylsilane, 6-bromoheptene (or another suitable alkyl halide), and a base such as sodium hydride or potassium carbonate.

  • Steps :

    • In a dry reaction flask, triethylsilane is mixed with the alkyl halide in the presence of an organic solvent (e.g., DMF or acetone).
    • A base is added to deprotonate the silane and facilitate nucleophilic substitution.
    • The mixture is stirred at elevated temperatures (60–100 °C) for several hours.
    • The reaction is monitored via thin-layer chromatography (TLC).
    • Upon completion, the mixture is cooled and washed with water, followed by extraction with an organic solvent.
    • The product is purified by distillation or column chromatography.

Silylation Reaction

Another method involves the direct silylation of hept-6-en-2-ol using triethylchlorosilane.

Procedure:

  • Reagents : Hept-6-en-2-ol, triethylchlorosilane, and a catalyst such as triethylamine.

  • Steps :

    • Mix hept-6-en-2-ol with triethylchlorosilane in a reaction flask under an inert atmosphere.
    • Add triethylamine as a catalyst to promote the reaction.
    • Stir the mixture at room temperature for several hours until complete conversion is observed.
    • Quench the reaction by adding water and extract the organic layer.
    • Purify the product via distillation or chromatography.

Alternative Methods

Recent advancements in synthetic methodologies may offer alternative routes for preparing this compound, including:

  • Using Grignard Reagents : The preparation can also be achieved through Grignard reactions where hept-6-en-2-bromide reacts with triethylsilyl chloride under controlled conditions to yield the desired silane.

Table: Summary of Preparation Methods

Method Reagents Conditions Yield (%)
Alkylation Triethylsilane, heptene halide DMF/Acetone, heat (60–100 °C) Variable
Silylation Hept-6-en-2-ol, triethylchlorosilane Room temperature High
Grignard Reaction Heptene bromide, Grignard reagent Controlled atmosphere Moderate to high

Research indicates that the choice of method significantly impacts both yield and purity of this compound. The alkylation method tends to provide moderate yields but allows for more control over product formation due to variable reaction conditions. Conversely, silylation reactions typically yield higher purity products but may require more stringent conditions to avoid side reactions.

The preparation of this compound can be effectively achieved through various synthetic routes including alkylation, silylation, and Grignard reactions. Each method presents unique advantages and challenges that should be considered based on desired outcomes in terms of yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Triethyl[(hept-6-en-2-yl)oxy]silane can undergo oxidation reactions, typically forming silanols or siloxanes.

    Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.

    Substitution: It can participate in substitution reactions where the alkoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydrosilanes or metal hydrides serve as reducing agents.

    Substitution: Halogenating agents or nucleophiles are employed under mild to moderate conditions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes and hydrocarbons.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Triethyl[(hept-6-en-2-yl)oxy]silane is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.

Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.

Industry: Used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong Si-O bonds.

Mechanism of Action

The mechanism by which Triethyl[(hept-6-en-2-yl)oxy]silane exerts its effects involves the formation of Si-O bonds through hydrosilylation or oxidation reactions. The silicon atom acts as a central hub, facilitating the attachment of various functional groups, which can then interact with molecular targets in different pathways.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Triethyl[(hept-6-en-2-yl)oxy]silane and Analogues

Compound Name Molecular Formula Substituent Features Key Functional Groups Reference
This compound C₁₃H₂₆OSi Hept-6-en-2-yloxy, triethylsilyl Alkene, silyl ether Inferred
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane (2h) C₁₁H₂₄O₂Si Methoxy, methylpropene substituent Silyl ether, conjugated alkene
Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane (21) C₁₄H₂₈O₃Si Triethoxy, methyleneoctene Silyl ether, terminal alkene
Triethyl(1-phenylvinyl)silane C₁₃H₂₀Si Phenylvinyl substituent Styryl-silane, α-isomer

Key Observations:

  • Alkene Position : The hept-6-en-2-yloxy group positions the alkene distally from the silyl ether, contrasting with compound 2h, where the alkene is conjugated to the silyl oxygen, enhancing resonance stabilization .
Reactivity and Catalytic Behavior

Table 2: Reactivity in Hydrosilylation Reactions

Compound Name Reaction Conditions Selectivity/Outcome Reference
This compound Not reported Inferred: Moderate steric hindrance
Triethylsilane (reference) Pt-catalyzed, 80°C, 2 hours 74% b-E-isomer, 23% α-isomer
Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane (21) PtCl₂, MgCl₂(THF)₂, 75°C 89% yield, no byproducts reported
Triethyl(1-phenylvinyl)silane PtII NHC catalysts α-isomer dominance due to electronic effects

Key Observations:

  • Steric vs. Electronic Effects : Triethylsilane derivatives with bulky substituents (e.g., hept-6-en-2-yloxy) may exhibit lower reactivity in hydrosilylation compared to less hindered analogues like triethyl(1-phenylvinyl)silane, where electronic effects dominate .
  • Catalyst Compatibility : Platinum catalysts (e.g., PtCl₂) are effective for synthesizing trialkoxysilanes (e.g., compound 21), but triethylsilyl derivatives may require optimized conditions due to steric constraints .
Physical and Spectroscopic Properties

Table 3: Physical Properties and Spectral Data

Compound Name Boiling Point ¹H NMR Shifts (Key Peaks) ¹³C NMR Shifts (Key Peaks) Reference
This compound Not reported δ 0.99 (t, 9H, CH₂CH₃), δ 5.3–5.5 (m, alkene) δ 6.7 (Si–O–C), δ 128–130 (C=C) Inferred
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane (2h) 60°C (2 mbar) δ 3.52 (s, OCH₃), δ 1.56 (s, CH₃) δ 150.0 (C=O), δ 91.1 (C–O–Si)
Triethylsilane 102°C δ 0.69 (q, Si–CH₂), δ 1.01 (t, CH₃) δ 5.1 (Si–H)

Key Observations:

  • Boiling Points : Triethylsilyl derivatives generally exhibit higher boiling points than triethoxysilanes due to reduced polarity (e.g., triethylsilane: 102°C vs. compound 21, which is liquid at room temperature) .
  • NMR Signatures : The hept-6-en-2-yloxy group would show distinct alkene protons (δ 5.3–5.5 ppm) and a deshielded Si–O–C carbon (δ 60–70 ppm), analogous to compound 2h .

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